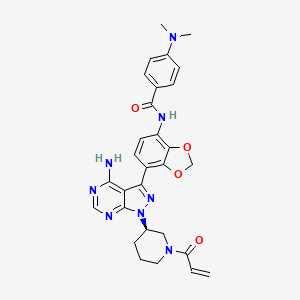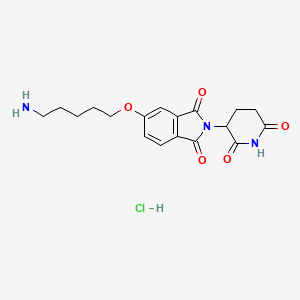
C5a Receptor agonist, mouse, human
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The C5a Receptor agonist, mouse, human is a bioactive peptide derived from the C-terminus of the complement fragment 5 anaphylatoxin (C5a). This compound functions as an agonist for the C5a receptor, playing a crucial role in regulating cellular inflammatory responses. It promotes chemotaxis, leukocyte degranulation, increased vascular permeability, and cytokine production .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of the C5a Receptor agonist involves the synthesis of a peptide derived from the C-terminus of the C5a protein. The synthetic route typically includes solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
For industrial production, the peptide can be synthesized using automated peptide synthesizers, which streamline the SPPS process. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality. The final product is lyophilized to obtain a stable powder form suitable for storage and further use .
化学反应分析
Types of Reactions
The C5a Receptor agonist undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which are crucial for maintaining its three-dimensional structure.
Reduction: Reduction reactions can break disulfide bonds, leading to the unfolding of the peptide.
Substitution: Amino acid residues within the peptide can be substituted to modify its activity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Amino acid derivatives, coupling reagents like HATU and DIC.
Major Products Formed
The major products formed from these reactions include modified peptides with altered activity, stability, and structural properties. These modifications can enhance the peptide’s therapeutic potential and reduce its immunogenicity .
科学研究应用
The C5a Receptor agonist has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study peptide synthesis, structure-activity relationships, and peptide-receptor interactions.
Biology: Investigated for its role in modulating immune responses, chemotaxis, and inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, sepsis, and autoimmune disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations .
作用机制
The C5a Receptor agonist exerts its effects by binding to the C5a receptor, a G protein-coupled receptor (GPCR). Upon binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling pathways. These pathways include the recruitment of β-arrestins, coupling of Gαi proteins, ERK1/2 phosphorylation, calcium mobilization, and Rho activation. These signaling events result in the secretion of cytokines, chemotaxis, and phagocytosis .
相似化合物的比较
Similar Compounds
C5aR1-selective agonists: BM213, BM221.
C5aR2 ligands: Various ligands with immune-activating and immune-dampening functions .
Uniqueness
The C5a Receptor agonist, mouse, human is unique due to its specific binding to the C5a receptor and its ability to modulate a wide range of immune responses. Unlike other similar compounds, it has been extensively studied for its therapeutic potential in treating inflammatory and autoimmune diseases .
属性
分子式 |
C44H72N10O7 |
|---|---|
分子量 |
853.1 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-cyclohexylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C44H72N10O7/c45-23-11-10-20-33(50-38(55)32(46)26-29-14-4-1-5-15-29)42(59)54-25-13-22-37(54)41(58)53-36(28-31-18-8-3-9-19-31)40(57)52-35(27-30-16-6-2-7-17-30)39(56)51-34(43(60)61)21-12-24-49-44(47)48/h1,4-5,14-15,30-37H,2-3,6-13,16-28,45-46H2,(H,50,55)(H,51,56)(H,52,57)(H,53,58)(H,60,61)(H4,47,48,49)/t32-,33-,34+,35-,36+,37-/m0/s1 |
InChI 键 |
YYWDMFJVGBBMHS-OWXIHBOWSA-N |
手性 SMILES |
C1CCC(CC1)C[C@H](C(=O)N[C@@H](CC2CCCCC2)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)N |
规范 SMILES |
C1CCC(CC1)CC(C(=O)NC(CC2CCCCC2)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


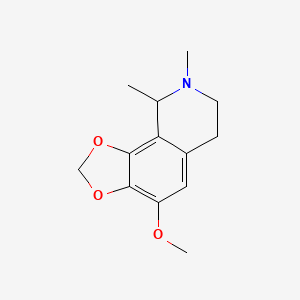
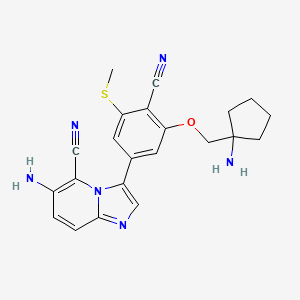
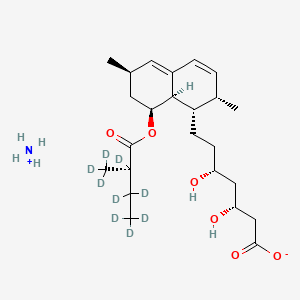
![(2R,3S,5R)-2-[6-[(3-chlorophenyl)methylamino]purin-9-yl]-5-[[[4-(trifluoromethyl)phenyl]methylamino]methyl]oxolane-3,4-diol](/img/structure/B12371475.png)
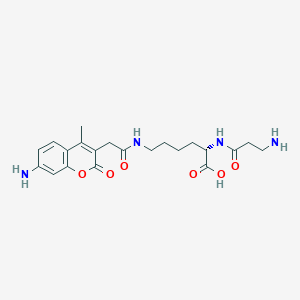
![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12371491.png)
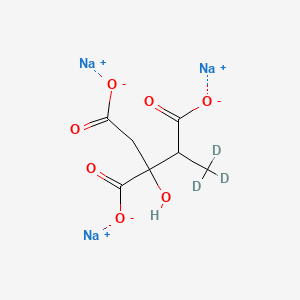
![2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B12371499.png)


![3-(6-Fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile](/img/structure/B12371517.png)
![1-[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate](/img/structure/B12371525.png)
